molecular formula C10H12BrN5O2 B15088210 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate

3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate

Cat. No.: B15088210
M. Wt: 314.14 g/mol
InChI Key: PKRHWDYXMVSYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate is a chemical compound with the molecular formula C10H12BrN5O2 and a molecular weight of 314.14 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

The synthesis of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate typically involves the reaction of 6-amino-8-bromo-9H-purine with propyl acetate under specific conditions. The reaction conditions often include the use of solvents like toluene and ethanol, and the process may involve chromatographic purification to isolate the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Common reagents used in these reactions include bases like sodium ethylate or potassium carbonate, and solvents such as dichloromethane and methanol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate involves its interaction with nucleic acids. The compound can potentially bind to DNA or RNA, affecting their structure and function. The molecular targets and pathways involved are not fully understood, but it is believed that the compound can interfere with nucleic acid synthesis and function .

Comparison with Similar Compounds

Similar compounds to 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate include:

Compared to these compounds, this compound is unique due to the presence of the bromo and acetate groups, which can influence its reactivity and interactions with biological molecules.

Properties

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

IUPAC Name

3-(6-amino-8-bromopurin-9-yl)propyl acetate

InChI

InChI=1S/C10H12BrN5O2/c1-6(17)18-4-2-3-16-9-7(15-10(16)11)8(12)13-5-14-9/h5H,2-4H2,1H3,(H2,12,13,14)

InChI Key

PKRHWDYXMVSYJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCN1C2=NC=NC(=C2N=C1Br)N

Origin of Product

United States

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